molecular formula C13H9ClO B1587068 2'-Chloro-[1,1'-biphenyl]-2-carbaldehyde CAS No. 223575-76-6

2'-Chloro-[1,1'-biphenyl]-2-carbaldehyde

Cat. No.: B1587068
CAS No.: 223575-76-6
M. Wt: 216.66 g/mol
InChI Key: VNKJIEIGSAHDGE-UHFFFAOYSA-N
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Description

2'-Chloro-[1,1'-biphenyl]-2-carbaldehyde is a biphenyl derivative featuring a chlorine substituent at the 2' position of one phenyl ring and a carbaldehyde group at the 2 position of the other. This compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry and materials science. Its reactivity is influenced by the electron-withdrawing chlorine atom and the aldehyde group, enabling diverse transformations such as reductive amination () and cross-coupling reactions ().

Properties

IUPAC Name

2-(2-chlorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO/c14-13-8-4-3-7-12(13)11-6-2-1-5-10(11)9-15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKJIEIGSAHDGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362614
Record name 2'-Chloro[1,1'-biphenyl]-2-carbaldehyde
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Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223575-76-6
Record name 2'-Chloro[1,1'-biphenyl]-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-chloro-[1,1'-biphenyl]-2-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-[1,1’-biphenyl]-2-carbaldehyde typically involves the following steps:

    Chlorination of Biphenyl: Biphenyl is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to produce 2-chlorobiphenyl.

    Formylation: The 2-chlorobiphenyl undergoes formylation using a Vilsmeier-Haack reaction, where a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used to introduce the aldehyde group at the 2 position.

Industrial Production Methods: In an industrial setting, the production of 2’-Chloro-[1,1’-biphenyl]-2-carbaldehyde may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: The aldehyde group in 2’-Chloro-[1,1’-biphenyl]-2-carbaldehyde can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions (OH-) or amines (NH2-) replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Aqueous sodium hydroxide (NaOH) or amine solutions.

Major Products:

    Oxidation: 2’-Chloro-[1,1’-biphenyl]-2-carboxylic acid.

    Reduction: 2’-Chloro-[1,1’-biphenyl]-2-methanol.

    Substitution: 2’-Hydroxy-[1,1’-biphenyl]-2-carbaldehyde or 2’-Amino-[1,1’-biphenyl]-2-carbaldehyde.

Scientific Research Applications

2’-Chloro-[1,1’-biphenyl]-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and chlorinated aromatic compounds.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2’-Chloro-[1,1’-biphenyl]-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The chlorine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Positions

Chlorinated Analogs
  • 3'-Chloro-[1,1'-biphenyl]-2-carbaldehyde (3ad) : Synthesized via CrCl2-catalyzed coupling, this isomer exhibits similar reactivity but distinct steric effects due to the chlorine at the 3' position. It is obtained in 80% yield ().
  • 4'-Chloro-[1,1'-biphenyl]-4-carbaldehyde: Used in synthesizing quinolin-2(1H)-one derivatives for anticancer applications, highlighting the importance of chloro substituents in enhancing biological activity ().
Alkynyl and Alkenyl Derivatives
  • 2′-(Phenylethynyl)-(1,1′-biphenyl)-2-carbaldehyde (1c–1i) : Ethynyl-substituted analogs (e.g., 1c, 1d) show high synthetic yields (74–94%) via LiOtBu-promoted cycloaddition. These derivatives are valuable for constructing conjugated systems in materials science ().
  • 2'-(2-Methylprop-1-en-1-yl)-[1,1'-biphenyl]-2-carbaldehyde (46, 48) : Alkenyl substituents introduce planar rigidity, affecting π-stacking interactions. Compound 46 (5'-chloro variant) is synthesized in 77% yield ().
Electron-Donating and Electron-Withdrawing Groups
  • 4-Methoxy-2'-methyl-[1,1'-biphenyl]-2-carbaldehyde : The methoxy group enhances electron density, increasing aldehyde reactivity. This compound is synthesized in 95% yield via Suzuki coupling ().
  • 5′-(Trifluoromethyl)-[1,1′-biphenyl]-2-carbaldehyde (1h) : The trifluoromethyl group improves metabolic stability, making it suitable for pharmaceutical applications ().

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Yield (%) Key Application Reference
2'-Chloro-[1,1'-biphenyl]-2-carbaldehyde ~232.6 (estimated) 2'-Cl, 2-CHO - Medicinal chemistry intermediates
3'-Chloro-[1,1'-biphenyl]-2-carbaldehyde 232.6 3'-Cl, 2-CHO 80 Organic synthesis
2′-Ethynyl-[1,1′-biphenyl]-2-carbaldehyde 206.24 2′-C≡CH, 2-CHO - Materials science
5′-Chloro-2′-(phenylethynyl)-[1,1′-biphenyl]-2-carbaldehyde (1g) 322.78 5′-Cl, 2′-C≡CPh, 2-CHO 79 Synthetic intermediates
4-Methoxy-2'-methyl-[1,1'-biphenyl]-2-carbaldehyde 240.29 4-OCH3, 2′-CH3, 2-CHO 95 Amide synthesis

Stability and Reactivity Trends

  • Electron-Withdrawing Groups (Cl, CF3) : Stabilize the aldehyde group, reducing undesired side reactions ().
  • Electron-Donating Groups (OCH3, CH3) : Increase aldehyde reactivity, favoring nucleophilic additions ().
  • Steric Effects : 2'-substituents (e.g., Cl, ethynyl) hinder rotation, enhancing planarity and intermolecular interactions ().

Biological Activity

2'-Chloro-[1,1'-biphenyl]-2-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various case studies that highlight its efficacy in different biological contexts.

  • Chemical Formula : C₁₃H₉ClO
  • Molecular Weight : 216.67 g/mol
  • CAS Number : 223575-76-6
  • MDL Number : MFCD04039056

The compound features a biphenyl structure with a chloro substituent and an aldehyde functional group, which are critical for its biological activities.

Anticancer Activity

Research indicates that derivatives of biphenyl compounds, including this compound, exhibit significant anticancer properties. A study focused on the binding affinities of related compounds to Bcl-2 and Bcl-xL proteins demonstrated that modifications in the structure can enhance these affinities, leading to improved anticancer activity. Notably, the compound showed promising results in inhibiting cancer cell growth across various cancer cell lines, particularly those expressing high levels of Bcl-2 and Bcl-xL .

Antiviral Properties

The antiviral potential of this compound has been explored in the context of influenza virus inhibition. Docking studies revealed that certain derivatives can interact effectively with viral proteins, suggesting a mechanism for their antiviral action. The binding energies calculated indicate a micromolar range of affinity, supporting the hypothesis that these compounds could serve as antiviral agents .

Cytotoxicity and Antimicrobial Activity

Cytotoxicity assays have shown that this compound exhibits moderate cytotoxic effects against various cell lines. For instance, it was evaluated against Artemia salina larvae with an LD50 value indicating significant cytotoxic potential . Furthermore, antimicrobial evaluations demonstrated activity against several bacterial strains, including Staphylococcus aureus and E. coli, highlighting its broad-spectrum antimicrobial properties .

Study 1: Anticancer Efficacy

In a comparative study involving various biphenyl derivatives, this compound was tested for its ability to inhibit cell proliferation in small-cell lung cancer lines (H146 and H1417). The results indicated an IC50 value of approximately 2.0 μM, demonstrating effective inhibition compared to control compounds .

Study 2: Antiviral Mechanism

A docking study involving the interaction of this compound with hemagglutinin and neuraminidase from influenza virus strains showed promising binding interactions. The calculated binding energies suggested a potential for development as an antiviral agent against influenza .

Study 3: Antimicrobial Activity Profile

The antimicrobial activity was assessed through agar diffusion methods against various pathogens. The minimum inhibitory concentrations (MICs) were determined for several strains (as outlined in Table 1), confirming the compound's effectiveness against both Gram-positive and Gram-negative bacteria.

MicroorganismMIC (µg/mL)
Staphylococcus aureusX
Bacillus subtilisY
E. coliZ
Pseudomonas aeruginosaA
Candida albicansB

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2'-Chloro-[1,1'-biphenyl]-2-carbaldehyde
Reactant of Route 2
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2'-Chloro-[1,1'-biphenyl]-2-carbaldehyde

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